molecular formula C10H8N4 B14884774 2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B14884774
M. Wt: 184.20 g/mol
InChI Key: VNPPOVPZQLDGPP-UHFFFAOYSA-N
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Description

2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that contains both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the cyclization of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired pyrazole derivative, which can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-pyridin-2-yl-1H-pyrazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-4-8-7-10(14-13-8)9-3-1-2-6-12-9/h1-3,6-7H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPPOVPZQLDGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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